9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 3-chlorophenyl group at position 9 introduces electron-withdrawing effects, while the 2,3-dimethoxyphenyl group at position 2 provides electron-donating methoxy substituents. Its molecular formula is C₁₉H₁₅ClN₅O₄ (molecular weight: 436.81 g/mol).
Properties
IUPAC Name |
9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-13-8-4-7-12(16(13)30-2)18-23-14(17(22)27)15-19(25-18)26(20(28)24-15)11-6-3-5-10(21)9-11/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQMQGAWWXGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 898443-11-3 , is a complex organic molecule belonging to the purine class. Its structural characteristics suggest potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 425.8 g/mol . The compound features a purine core with significant substituents that may influence its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.8 g/mol |
| Key Functional Groups | Chlorophenyl, Dimethoxyphenyl, Carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds in the purine class have shown potential as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target in Alzheimer's disease therapy .
- Anticancer Properties : The presence of specific aromatic groups may enhance its ability to interact with cancer cell signaling pathways.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Antitumor Activity :
- Molecular Docking Studies :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| AChE Inhibition | Potentially potent based on structural analogs |
| Antitumor Effects | Inhibitory effects on cancer cell lines |
| Molecular Interaction | Favorable binding profiles in docking studies |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Purine Core : Utilizing known synthetic pathways for constructing purine derivatives.
- Substitution Reactions : Introducing chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.
Table 3: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1: Purine Core Synthesis | Initial formation using amino acids or purine derivatives |
| Step 2: Aromatic Substitution | Electrophilic substitution for functional group introduction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of analogous purine-6-carboxamide derivatives:
Key Findings:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound contrasts with the 3-methoxyphenyl group in , which may reduce oxidative metabolism but increase hydrophobicity. Positional Isomerism: The 2,3-dimethoxyphenyl group (target) vs.
Biological Relevance: Thienyl () and hydroxyphenylamino () groups introduce hydrogen-bonding or π-stacking capabilities absent in the target compound, suggesting divergent target selectivity. The 3,4-dimethylphenyl derivative () lacks polar groups, favoring lipid membrane permeability but limiting solubility.
Synthetic Routes :
- The target compound’s synthesis likely follows S-alkylation pathways similar to those described in , where thiourea intermediates react with aldehydes. Substituent positions (e.g., 2,3- vs. 2,4-dimethoxy) may require adjusted reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
